molecular formula C9H11NO B1625303 4-Aminophenylacetone CAS No. 62044-15-9

4-Aminophenylacetone

Cat. No. B1625303
CAS RN: 62044-15-9
M. Wt: 149.19 g/mol
InChI Key: BCBCQECJIGMFJF-UHFFFAOYSA-N
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Description

4-Aminophenylacetone, also known as P2P or phenylacetone, is a precursor to the production of various drugs, including amphetamines and methamphetamine. Due to its use in the illicit drug trade, P2P is a highly regulated substance in many countries. However, it also has legitimate scientific research applications, particularly in the field of organic chemistry.

Scientific Research Applications

Photoinduced SN1 Reactions

4-Aminophenyl cations, generated by photolysis, react with enamines and silyl enol ethers to yield alpha-(4-aminophenyl) ketones, useful intermediates in organic synthesis. This process occurs under neutral conditions, offering an alternative to palladium-catalyzed arylation (Fraboni, Fagnoni, & Albini, 2003).

Alzheimer's Disease Research

4-Phenylbutyrate (4-PBA), a histone deacetylase inhibitor, has been shown to reverse spatial learning and memory deficits in Alzheimer's disease mouse models, without affecting β-amyloid burden. It may offer a novel treatment approach for Alzheimer's disease (Ricobaraza, Cuadrado‐Tejedor, Pérez-Mediavilla, Frechilla, Rı́o, & García-Osta, 2009).

Histone Deacetylase Inhibition in Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a selective histone deacetylase inhibitor showing promise as an anticancer drug due to its efficacy in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Chemical Modification in PEGylation

4-Acetylphenylalanine, a novel amino acid, has been investigated for its ability to react with polyethyleneglycol polymers, a key process in PEGylation used to enhance the properties of peptides. Studies showed no evidence of its incorporation into hepatocyte endogenous proteins (Maxwell, Ly, Brock, Dodge, Tirmenstein, & Calvano, 2017).

Glassy Carbon Electrode Modification

4-Aminobenzoic acid has been used to modify glassy carbon electrodes, enhancing electron transfer processes and paving the way for advanced electrochemical applications (Yang, Shen, Wang, Chen, Liu, & Dong, 2006).

Antibody Production and Immunoassays

The synthesis of 4-aminophenylacetic acid intermediates has facilitated the production of antibodies specific to Sudan dyes, enabling the development of immunoassays for detecting these dyes in food samples (Qi, Shan, Liu, Zhang, & Wang, 2012).

properties

IUPAC Name

1-(4-aminophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBCQECJIGMFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472610
Record name 4-AMINOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenylacetone

CAS RN

62044-15-9
Record name 4-AMINOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-nitro-phenyl)-propan-2-one (150 mg) was dissolved in methanol (5 ml) and then Pd/C (50 mg) was added. The resulting reaction mixture was stirred for 10 hr at room temperature under hydrogen pressure. The reaction mixture was filtered over celite and the filtrate evaporated. Purification by column chromatography over silica gel using ethyl acetate and hexane (1:9) as eluent gave 1-(4-amino-phenyl)-propan-2-one (60 mg, 48%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(4-nitrophenyl)acetone (2.00 g, 11.2 mmol), 10% palladium-carbon (200 mg), methanol (20 ml) and tetrahydrofuran (10 ml) was stirred under a hydrogen atmosphere for 12 hours. Insolubles were filtered off to obtain the desired product (1.13 g, 67.6%) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hamelin, M Rimboud, J Pécaut… - Inorganic …, 2007 - ACS Publications
… Due to the very low reactivity of the resulting 4-aminophenylacetone, no further hydrogenation could be observed. Reduction of ethylacetoacetate afforded the ethyl-3-hydroxybutyrate …
Number of citations: 54 pubs.acs.org

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